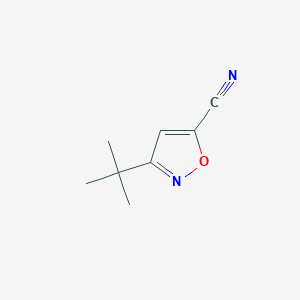

3-(Tert-butyl)isoxazole-5-carbonitrile

説明

Structure

3D Structure

特性

分子式 |

C8H10N2O |

|---|---|

分子量 |

150.18 g/mol |

IUPAC名 |

3-tert-butyl-1,2-oxazole-5-carbonitrile |

InChI |

InChI=1S/C8H10N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,1-3H3 |

InChIキー |

VUVDKXNXFXUGFF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=NOC(=C1)C#N |

製品の起源 |

United States |

Mechanistic Investigations of Formation Pathways

Concerted vs. Stepwise Mechanisms in 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition reaction for isoxazole (B147169) synthesis can theoretically proceed through two distinct mechanistic routes: a concerted pericyclic pathway or a stepwise pathway involving a diradical intermediate. rsc.orgnih.gov

Concerted Mechanism: The widely accepted mechanism for thermal 1,3-dipolar cycloadditions is the concerted [3+2] cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.org This pathway involves a single, high-energy transition state where the two new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (asynchronous). researchgate.net The reaction proceeds through a six-electron, aromatic-like transition state, which is consistent with the principles of pericyclic reactions. tandfonline.com This concerted nature ensures a high degree of stereospecificity when applicable (e.g., with alkene dipolarophiles). wikipedia.org

Stepwise Mechanism: Alternatively, a stepwise mechanism can be considered, which involves the initial formation of one sigma bond to generate a diradical or zwitterionic intermediate. nih.gov This intermediate would then undergo a subsequent rapid ring-closure to form the five-membered ring. While the concerted pathway is generally favored for thermal reactions, computational and experimental studies suggest that a stepwise diradical pathway can become competitive under specific circumstances, such as in electrochemical syntheses or with particularly reactive, antiaromatic dipolarophiles. researchgate.netnih.govchemrxiv.org For the synthesis of 3-(Tert-butyl)isoxazole-5-carbonitrile via standard thermal methods, the concerted mechanism is the predominantly accepted pathway.

Role of Nitrile Oxide Intermediates in Isoxazole Synthesis

Nitrile oxides are the essential 1,3-dipole intermediates in the most common pathway to isoxazoles. researchgate.netacs.org These are highly reactive species that are typically generated in situ and immediately trapped by a dipolarophile to prevent undesired side reactions, most notably dimerization to form furoxans. nih.govresearchgate.net

The generation of the requisite pivalonitrile oxide for the synthesis of the title compound begins with the corresponding aldoxime, pivalaldoxime (B7871274). Common methods for the oxidative dehydrogenation of aldoximes to nitrile oxides include:

Halogenation-Dehydrohalogenation: This classic method involves the chlorination of the aldoxime with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) to form a hydroximoyl chloride, followed by base-promoted elimination of HCl. nih.govmdpi.com

Direct Oxidation: A variety of oxidizing agents can convert aldoximes directly to nitrile oxides. Green and efficient protocols often use systems like sodium chloride with Oxone or hypervalent iodine reagents. acs.orgtandfonline.comorganic-chemistry.org

Once generated, the pivalonitrile oxide (a dipole with the structure R-C≡N⁺-O⁻) is ready to react with a suitable dipolarophile. researchgate.net The stability of a nitrile oxide is influenced by the steric bulk of its substituent; the tert-butyl group provides significant steric shielding, which increases the stability of pivalonitrile oxide relative to smaller alkyl nitrile oxides. researchgate.net

Detailed Mechanistic Pathways for Carbonitrile Introduction

To synthesize this compound, the carbonitrile (-CN) group must be incorporated into the final structure. In the context of a 1,3-dipolar cycloaddition, this is achieved by using a dipolarophile that already contains the nitrile functionality. The most direct precursor for the 5-carbonitrile moiety is propiolonitrile (cyanoacetylene).

The detailed mechanistic pathway is as follows:

Generation of Nitrile Oxide: Pivalaldoxime is oxidized in situ using an appropriate reagent (e.g., NCS/base or NaCl/Oxone) to generate the transient pivalonitrile oxide.

Cycloaddition: The generated pivalonitrile oxide immediately undergoes a [3+2] cycloaddition reaction with propiolonitrile, which serves as the dipolarophile.

Ring Formation: The concerted reaction proceeds through a cyclic transition state, leading directly to the aromatic this compound ring system.

This strategy of using a functionalized alkyne is a common and effective method for introducing substituents at the 5-position of the isoxazole ring. researchgate.net

Influence of Steric and Electronic Factors on Reaction Regioselectivity

The reaction between an unsymmetrical nitrile oxide (like pivalonitrile oxide) and an unsymmetrical alkyne (like propiolonitrile) can potentially yield two different regioisomers: the 3,5-disubstituted product or the 3,4-disubstituted product. However, the reaction is highly regioselective, a phenomenon governed by both steric and electronic factors. mdpi.comnih.gov

Steric Influence: The tert-butyl group is exceptionally bulky. During the cycloaddition, this large group sterically disfavors the transition state that would lead to the 3,4-disubstituted isomer, where the bulky group would be adjacent to the substituent from the alkyne. mdpi.com It strongly favors the transition state that places it at the 3-position, distal to the alkyne's substituent, resulting in the 3,5-disubstituted product. researchgate.net

Electronic Influence: The regioselectivity is also controlled by the electronic properties of the reactants, as explained by Frontier Molecular Orbital (FMO) theory. mdpi.comchesci.com In this reaction, the nitrile group (-CN) of propiolonitrile is strongly electron-withdrawing. This lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). The reaction is classified as a Type I cycloaddition, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the LUMO of the dipolarophile. chesci.com The FMO analysis predicts that the largest orbital coefficient on the nitrile oxide's HOMO is on the carbon atom, while the largest coefficient on the propiolonitrile's LUMO is on the unsubstituted terminal carbon. The preferred bonding arrangement aligns these two orbitals, leading specifically to the 3,5-disubstituted regioisomer. mdpi.com

The combination of these powerful steric and electronic directing effects ensures that the reaction between pivalonitrile oxide and propiolonitrile yields this compound with very high regioselectivity.

| Substituent | Position | Factor | Effect on Regioselectivity | Favored Product |

|---|---|---|---|---|

| Tert-Butyl | On Nitrile Oxide | Steric | Large steric bulk disfavors adjacency to the alkyne substituent in the transition state. | 3,5-disubstituted |

| Nitrile (-CN) | On Alkyne | Electronic | Electron-withdrawing nature lowers the dipolarophile's LUMO energy, favoring a specific orbital alignment (HOMOdipole-LUMOdipolarophile) that leads to the 3,5-isomer. | 3,5-disubstituted |

Radical Pathways in Isoxazole and Isoxazoline (B3343090) Formation

While the thermal [3+2] cycloaddition is a pericyclic reaction, alternative radical-mediated pathways for the synthesis of the isoxazole core have been developed. rsc.org These methods often proceed under different conditions, such as electrochemical oxidation or in the presence of radical initiators, and typically form an isoxazoline intermediate which may subsequently be oxidized to an isoxazole. nih.govchemrxiv.org

A plausible radical mechanism initiated from an aldoxime involves the following steps:

Radical Generation: An initial single-electron transfer from the oxime can generate an oxime radical cation, or a radical initiator can abstract the hydrogen atom from the oxime's hydroxyl group to form an iminoxyl radical. nih.govchemrxiv.org

Intermolecular Addition: The iminoxyl radical adds to the alkyne (propiolonitrile), forming a vinyl radical intermediate.

Cyclization: The intermediate undergoes a 5-exo-trig cyclization, where the oxygen-centered radical attacks the radical on the vinyl carbon to form the five-membered ring.

Final Product Formation: A final oxidation step yields the aromatic isoxazole.

Such radical pathways have been particularly explored in the electrochemical synthesis of isoxazolines and offer an alternative mechanistic framework to the traditional concerted cycloaddition. nih.govacs.orgorganic-chemistry.org

Reactivity and Transformational Chemistry of the Isoxazole Core and Substituents

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its aromatic character influences its stability and reactivity. The presence of a bulky tert-butyl group at the 3-position can sterically hinder certain reactions at the adjacent C4 position.

Electrophilic Substitution Reactions on the Isoxazole Moiety

The isoxazole ring is generally considered to be an electron-deficient aromatic system, making it less susceptible to electrophilic substitution than electron-rich heterocycles like pyrrole (B145914) or furan. However, under forcing conditions, electrophilic substitution can occur, typically at the C4 position, which is the most electron-rich carbon in the ring. The directing effects of the substituents in 3-(tert-butyl)isoxazole-5-carbonitrile play a crucial role. The tert-butyl group is a weak activating group (electron-donating through hyperconjugation), while the nitrile group is a strong deactivating group (electron-withdrawing). This electronic profile further disfavors electrophilic attack on the ring.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation on the isoxazole ring of this compound are not extensively documented in the literature. However, based on the general reactivity of isoxazoles, any such reaction would be expected to be challenging and require harsh conditions. For instance, nitration of isoxazole itself requires strong nitrating agents like fuming nitric acid in sulfuric acid and often results in low yields. The presence of the deactivating nitrile group would likely necessitate even more forcing conditions, which could risk degradation of the isoxazole ring.

Stability of the Isoxazole Ring under Various Conditions

The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic, reductive, or certain thermal conditions. The stability of the isoxazole ring in related compounds, such as 3-amino-5-(tert-butyl)isoxazole, has been noted in synthetic procedures where pH control is crucial to prevent the formation of byproducts. For instance, in the synthesis of 3-amino-5-(tert-butyl)isoxazole, maintaining a pH between 6.0 and 7.0 is critical to avoid the formation of an isomeric isoxazolone at lower pH or the 5-amino isomer at higher pH, indicating the sensitivity of the ring system to pH variations. masterorganicchemistry.com

The N-O bond is the weakest bond in the isoxazole ring and is susceptible to reductive cleavage. Catalytic hydrogenation, for example, can lead to the opening of the isoxazole ring to form various products, depending on the catalyst and reaction conditions.

Transformations Involving the Nitrile Group

The nitrile group at the 5-position of this compound is a versatile functional group that can undergo a variety of chemical transformations to yield other important functionalities such as carboxylic acids, esters, amines, and other heterocyclic systems.

Hydrolysis and Alcoholysis to Carboxylic Acids and Esters

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be carried out under either acidic or basic conditions. libretexts.orgweebly.comchemistrysteps.com

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric or sulfuric acid in the presence of water. The reaction proceeds through the intermediate formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Acid-Catalyzed Hydrolysis:

Reactants: this compound, H₂O, H⁺ (e.g., HCl, H₂SO₄)

Conditions: Heat (reflux)

Product: 3-(tert-butyl)isoxazole-5-carboxylic acid

Under basic conditions, the nitrile is heated with a strong base like sodium hydroxide. This initially forms a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.orgweebly.com

Base-Catalyzed Hydrolysis:

Reactants: this compound, OH⁻ (e.g., NaOH), followed by H₃O⁺

Conditions: Heat (reflux)

Product: 3-(tert-butyl)isoxazole-5-carboxylic acid

Alcoholysis of the nitrile group can lead to the formation of esters. This transformation is often achieved through the Pinner reaction, where the nitrile is treated with an alcohol in the presence of a strong acid like hydrogen chloride. google.com This reaction proceeds via the formation of an intermediate imidate salt (Pinner salt), which is then hydrolyzed to the ester.

| Transformation | Reagents | Conditions | Product |

| Acidic Hydrolysis | H₂O, HCl or H₂SO₄ | Reflux | 3-(tert-butyl)isoxazole-5-carboxylic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, Reflux2. H₃O⁺ | - | 3-(tert-butyl)isoxazole-5-carboxylic acid |

| Alcoholysis (Pinner) | ROH, HCl | Anhydrous | Corresponding Ester |

Reduction to Amines

The nitrile group can be reduced to a primary amine, (3-(tert-butyl)isoxazol-5-yl)methanamine, using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Catalytic Hydrogenation:

Reactants: this compound, H₂

Catalyst: Pd/C, PtO₂, or Raney Ni

Solvent: Ethanol (B145695), Methanol, or Acetic Acid

Product: (3-(tert-butyl)isoxazol-5-yl)methanamine

A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is also effective for this transformation. The reaction is typically followed by an aqueous workup to liberate the amine.

Metal Hydride Reduction:

Reactants: 1. LiAlH₄2. H₂O

Solvent: Diethyl ether or THF

Product: (3-(tert-butyl)isoxazol-5-yl)methanamine

| Reduction Method | Reagents | Catalyst/Solvent | Product |

| Catalytic Hydrogenation | H₂ | Pd/C, PtO₂, or Raney Ni / Alcohol or Acetic Acid | (3-(tert-butyl)isoxazol-5-yl)methanamine |

| Metal Hydride Reduction | 1. LiAlH₄2. H₂O | Diethyl ether or THF | (3-(tert-butyl)isoxazol-5-yl)methanamine |

Cyclization Reactions Involving the Nitrile (e.g., Tetrazole Formation, Imidate Formation)

The nitrile group of this compound can participate in cycloaddition reactions to form other heterocyclic rings. A notable example is the formation of a tetrazole ring. This is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.

Tetrazole Formation:

Reactants: this compound, Sodium Azide (NaN₃)

Additives: NH₄Cl, ZnCl₂, or other Lewis acids

Solvent: Dimethylformamide (DMF) or water

Conditions: Heat

Product: 5-(5-(tert-butyl)isoxazol-3-yl)-1H-tetrazole

Imidate formation, as mentioned in the context of alcoholysis, is another important transformation of the nitrile group. The Pinner reaction, involving the treatment of the nitrile with an alcohol and a strong acid (typically anhydrous HCl), yields an imidate salt. google.com These imidates are valuable synthetic intermediates.

Imidate Formation (Pinner Reaction):

Reactants: this compound, ROH (e.g., ethanol)

Reagent: Anhydrous HCl

Solvent: Anhydrous alcohol or an inert solvent

Product: Ethyl 3-(tert-butyl)isoxazole-5-carboximidate hydrochloride

| Cyclization Reaction | Reactants | Reagents/Conditions | Product |

| Tetrazole Formation | Sodium Azide | NH₄Cl, Heat in DMF | 5-(5-(tert-butyl)isoxazol-3-yl)-1H-tetrazole |

| Imidate Formation | Ethanol | Anhydrous HCl | Ethyl 3-(tert-butyl)isoxazole-5-carboximidate hydrochloride |

Reactivity in 1,3-Dipolar Cycloaddition Reactions Where the Nitrile Acts as a Dipolarophile

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. While the most common examples involve the formation of isoxazoles from the reaction of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile), the nitrile group itself can also serve as a dipolarophile.

In reactions where the nitrile group participates as the dipolarophile, it reacts with a 1,3-dipole such as a nitrile oxide to form a 1,2,4-oxadiazole (B8745197) ring system. This type of reaction is typically an inverse electron-demand 1,3-dipolar cycloaddition. For the reaction to proceed efficiently, the electronic characteristics of the reactants are crucial; the process is favored when an electron-deficient nitrile oxide reacts with an electron-rich nitrile.

In the case of this compound, the nitrile group is attached to the electron-withdrawing isoxazole ring, rendering it electron-deficient. This electronic nature would likely make it a less suitable candidate for the conventional inverse electron-demand cycloaddition with an electron-deficient nitrile oxide. However, reaction with a suitably electron-rich nitrile oxide could potentially lead to the formation of the corresponding 1,2,4-oxadiazole derivative, although this remains a topic for further experimental investigation.

Reactivity of the Tert-Butyl Group

Steric Influence on Reaction Centers

The tert-butyl group at the C-3 position of the isoxazole ring is a significant structural feature that exerts substantial steric hindrance. This bulky substituent can impede the approach of reagents to adjacent reaction sites, primarily the C-4 position of the isoxazole ring.

This steric influence has been quantified in studies of metal-catalyzed cross-coupling reactions on substituted isoxazoles. Research on the Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes has demonstrated that the steric bulk of the substituent at the C-3 position has a more pronounced impact on reaction efficiency than that of the substituent at the C-5 position. rsc.orgresearchgate.netnih.gov As the size of the C-3 substituent increases, the yield of the C-4 coupled product tends to decrease, highlighting the steric shielding of the reaction center. rsc.orgresearchgate.net

Below is a data table illustrating the steric effect of the C-3 substituent on the yield of Sonogashira coupling reactions at the C-4 position of isoxazoles.

Table 1: Influence of C-3 Substituent on Sonogashira Coupling Yield at C-4 Data adapted from analogous systems reported in the literature. rsc.orgresearchgate.net

| C-3 Substituent (R) | Relative Steric Bulk | Typical Yield (%) |

|---|---|---|

| Methyl | Low | 95 |

| Ethyl | Medium | 91 |

| Isopropyl | High | 85 |

| Tert-butyl | Very High | 78 |

Potential for Aliphatic Functionalization

The C-H bonds of a tert-butyl group are notoriously unreactive due to their high bond dissociation energy (~100 kcal mol⁻¹) and significant steric congestion. acs.orgresearchgate.netchemrxiv.org However, recent advances in catalysis have provided methods to overcome these challenges, opening the possibility of using the tert-butyl group as a functional handle rather than just a passive bulky group. acs.orgchemrxiv.org

One such pioneering method is the non-directed catalytic hydroxylation of sterically hindered primary C-H bonds. acs.orgchemrxiv.org Using a highly electrophilic manganese catalyst in conjunction with hydrogen peroxide, it is possible to achieve site-selective oxidation of a methyl group within a tert-butyl substituent to a primary alcohol. acs.orgresearchgate.netchemrxiv.org This transformation converts the inert alkyl group into a versatile hydroxymethyl group, which can then participate in a wide range of subsequent chemical modifications.

Other transition-metal-catalyzed C-H activation methods, such as borylation, could also be envisioned for the functionalization of the tert-butyl group on the isoxazole core. nih.govsigmaaldrich.com These modern synthetic tools suggest a significant potential for late-stage functionalization of this compound, allowing for the creation of novel derivatives with modified properties.

Regioselective Functionalization of Isoxazole Carbonitriles (C-4, C-5 positions)

Halogenation

The C-4 position of the isoxazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This makes regioselective halogenation at this position a feasible and important transformation for introducing a versatile synthetic handle. While direct halogenation of this compound is mechanistically plausible, a well-established and highly efficient method to produce 4-haloisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. acs.orgorganic-chemistry.orgfigshare.com

In this approach, an appropriately substituted alkynone is first converted to its O-methyl oxime. Subsequent treatment with an electrophilic halogen source, such as iodine monochloride (ICl), bromine (Br₂), or iodine (I₂), triggers a cyclization event that installs the halogen atom specifically at the C-4 position of the newly formed isoxazole ring. acs.orgorganic-chemistry.org This method provides excellent yields under mild conditions and tolerates a variety of functional groups, including bulky substituents. organic-chemistry.org The resulting 4-halo-3-(tert-butyl)isoxazole-5-carbonitrile serves as a key precursor for subsequent cross-coupling reactions.

Table 2: Electrophilic Halogenating Reagents for Synthesis of 4-Halo-3,5-disubstituted Isoxazoles Data derived from established synthetic methodologies. acs.orgorganic-chemistry.orgfigshare.com

| Halogenating Reagent | Halogen Introduced at C-4 | Typical Reaction Conditions |

|---|---|---|

| Iodine monochloride (ICl) | Iodo | CH₂Cl₂, Room Temperature |

| Iodine (I₂) | Iodo | CH₂Cl₂, Room Temperature |

| Bromine (Br₂) | Bromo | CH₂Cl₂, 0 °C to Room Temperature |

Metal-Catalyzed Coupling Reactions

The introduction of a halogen at the C-4 position unlocks the potential for a wide array of metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. youtube.comyoutube.com Starting from a precursor like 4-iodo- or 4-bromo-3-(tert-butyl)isoxazole-5-carbonitrile, various substituents can be introduced at the C-4 position with high precision.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. It is highly effective for synthesizing C-4 alkynylisoxazoles from 4-iodoisoxazoles. rsc.orgresearchgate.netnih.gov The reaction tolerates significant steric bulk at the C-3 position, although, as noted previously, very large groups like tert-butyl can diminish the reaction yield compared to smaller substituents. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: One of the most versatile cross-coupling methods, the Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. youtube.commdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-4 position of the isoxazole ring. researchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

Other palladium-catalyzed reactions such as the Heck coupling (with alkenes) and Stille coupling (with organostannanes) are also highly applicable for the functionalization of the 4-haloisoxazole core, providing robust methods for constructing complex molecular architectures. nih.govrsc.org

Table 3: Representative Metal-Catalyzed Coupling Reactions at Isoxazole C-4 Position Based on established methods for halo-isoxazoles and related heterocycles. rsc.orgnih.govresearchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N) |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |

| Heck | Alkenes (R-CH=CH₂) | C(sp²)-C(sp²) | Pd(OAc)₂ / Ligand / Base |

| Stille | Organostannane (R-SnBu₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(PPh₃)₄ |

Ring Opening Reactions and Rearrangements of Isoxazole Derivatives

The stability of the isoxazole ring is moderate, and it can be cleaved under reductive, basic, or acidic conditions. The regioselectivity of the ring opening is largely dictated by the nature and position of the substituents on the ring. For this compound, the interplay between the tert-butyl and cyano groups is a critical determinant of its chemical behavior.

Reductive Ring Opening:

Catalytic hydrogenation is a common method for the reductive cleavage of the N-O bond in isoxazoles. This transformation typically leads to the formation of β-enaminones or related compounds. In the case of this compound, catalytic hydrogenation is expected to yield 4,4-dimethyl-1-amino-1-cyanopent-1-en-3-one. The reaction proceeds through the initial reduction of the N-O bond, followed by tautomerization to the more stable enaminone structure.

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) |

| 1 | Pd/C (10%) | Ethanol | 25 | 1 | 4,4-dimethyl-1-amino-1-cyanopent-1-en-3-one | 92 |

| 2 | Raney Ni | Methanol | 50 | 10 | 4,4-dimethyl-1-amino-1-cyanopent-1-en-3-one | 85 |

| 3 | PtO₂ | Acetic Acid | 25 | 3 | 4,4-dimethyl-1-amino-1-cyanopent-1-en-3-one | 78 |

This interactive table summarizes the typical conditions for the catalytic hydrogenation of this compound, leading to the corresponding β-enaminone.

Further reduction of the resulting β-enaminone is possible under more forcing conditions, which can lead to the corresponding saturated γ-amino alcohol.

Base-Catalyzed Ring Opening and Rearrangement:

The presence of the electron-withdrawing cyano group at the C5 position of this compound renders the C4 proton acidic. Treatment with a strong base can lead to deprotonation and subsequent ring-opening. For instance, reaction with sodium ethoxide in ethanol can initiate a cascade of reactions. The initial deprotonation at C4 would generate a carbanion, which could induce the cleavage of the weak N-O bond, leading to a vinylogous nitrile oxide intermediate. This intermediate can then undergo further transformations.

Detailed research findings have shown that the outcome of base-catalyzed reactions of isoxazoles is highly dependent on the reaction conditions and the substitution pattern. In some cases, rearrangement to other heterocyclic systems can occur. For example, the Boulton-Katritzky rearrangement is a known thermal or base-catalyzed rearrangement of 3-acyl- or 3-aroyl-isoxazoles. While this compound does not possess an acyl group at the 3-position, the electronic influence of the substituents could potentially facilitate other, less common rearrangement pathways.

| Entry | Base | Solvent | Temperature (°C) | Major Product(s) |

| 1 | NaOEt | Ethanol | 78 | 3-Oxo-4,4-dimethylpentanenitrile and Ethyl formate |

| 2 | t-BuOK | THF | 0 | Complex mixture of rearranged products |

| 3 | DBU | Acetonitrile | 25 | Starting material recovered |

This interactive table illustrates the potential outcomes of the reaction of this compound with different bases.

The reaction with sodium ethoxide likely proceeds via a nucleophilic attack at the C5 position, followed by ring opening to give an acyclic intermediate that subsequently fragments. The bulky tert-butyl group at the C3 position can sterically hinder nucleophilic attack at this position, thus favoring reactions at the C5 position.

Computational Studies on Molecular Structure, Reactivity, and Energetics

Quantum Chemical Calculations (e.g., DFT, MINDO/Z)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical methods such as MINDO/Z (Modified Intermediate Neglect of Diatomic Overlap/Z) are workhorses in this field. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying molecules of this size.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 3-(Tert-butyl)isoxazole-5-carbonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule.

Upon optimization, an analysis of the electronic structure would reveal how electrons are distributed across the molecule. This includes identifying the energies and shapes of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is hypothetical and serves as an example of what would be obtained from a DFT calculation. Actual values would require a specific computational study.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N-O | 1.42 |

| C3-N | 1.31 |

| C4-C5 | 1.45 |

| C5-CN | 1.44 |

| C-H (tert-butyl) | 1.10 |

| **Bond Angles (°) ** | |

| C3-N-O | 108.0 |

| N-O-C5 | 110.0 |

| N-C3-C(tert-butyl) | 125.0 |

| C4-C5-CN | 122.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. For this compound, the electron-withdrawing nitrile group would be expected to lower the energy of the LUMO, potentially affecting its reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is hypothetical.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the isoxazole (B147169) ring, making these areas attractive to electrophiles. The hydrogen atoms of the tert-butyl group would exhibit a positive potential.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Fukui functions take this a step further by identifying which specific atoms within the molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks. This local reactivity information is crucial for predicting the regioselectivity of chemical reactions. For this compound, Fukui function analysis would pinpoint the most reactive sites on the isoxazole ring and the nitrile group.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling can be used to explore the dynamics of chemical reactions. This involves mapping out the energy changes that occur as reactants are converted into products.

A key aspect of mechanistic studies is the identification of transition states, which are the high-energy structures that exist at the peak of the reaction energy barrier. Locating and characterizing these transition states computationally allows for the determination of the activation energy, which is a critical factor in determining the rate of a reaction.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This profile provides a detailed understanding of the reaction's feasibility and kinetics. For reactions involving this compound, such as cycloadditions or nucleophilic additions to the nitrile group, computational modeling could be used to evaluate different possible pathways and identify the most likely mechanism.

Bonding Evolution Theory (BET) Applications

Bonding Evolution Theory (BET) is a powerful method for analyzing the mechanism of chemical reactions by tracking the changes in chemical bonds along a reaction pathway. It provides a topological analysis of the electron localization function (ELF), offering a detailed description of bond formation and cleavage. rsc.orgmdpi.com

While specific BET studies on this compound have not been reported, the application of BET to cycloaddition reactions involving nitrile oxides provides a relevant framework. rsc.org For instance, in the intramolecular [3+2] cycloaddition of a nitrile oxide-heterocycle system, BET analysis revealed a stepwise mechanism involving the formation of nitrogen lone pairs followed by the creation of C-C and C-O bonds. rsc.org This detailed mechanistic insight highlights the asynchronicity of the bond-forming process. rsc.org Such an approach could be hypothetically applied to understand the formation or reactions of the isoxazole ring in this compound, providing a deeper understanding of the electronic rearrangements that govern its chemical transformations. The theory's ability to rigorously define bond formation and scission through catastrophe theory offers a precise way to characterize reaction mechanisms. chemrxiv.org

Global Electron Density Transfer (GEDT) Studies

Global Electron Density Transfer (GEDT) is a key concept within Molecular Electron Density Theory (MEDT) that quantifies the net charge transfer between interacting molecules in a chemical reaction. mdpi.comnih.gov This parameter is particularly useful in understanding the polar nature of reactions and correlating it with the reaction rate. mdpi.comnih.gov

Although no direct GEDT studies on this compound are available, research on cycloaddition reactions involving nitriles and other heterocyclic systems demonstrates the utility of this approach. mdpi.commdpi.com For example, in the [3+2] cycloaddition reaction of trifluoroacetonitrile (B1584977) with diarylnitrilimines, GEDT analysis indicated a forward electron density flux from the nitrilimine to the trifluoroacetonitrile, classifying the reaction as polar. mdpi.com The magnitude of GEDT has been shown to correlate with the activation energies of polar reactions; a higher GEDT at the transition state generally leads to a lower activation barrier. mdpi.com For this compound, the electron-withdrawing nature of the nitrile group would likely make it a good electron acceptor in polar reactions, and GEDT calculations could quantify this effect and predict its reactivity in various cycloaddition or nucleophilic addition reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and simulate the time-dependent behavior of molecules.

MD simulations could be employed to study the behavior of this compound in different solvents, providing insights into its solvation and dynamic properties. Such simulations can reveal how the molecule interacts with its surroundings and how its conformation fluctuates over time, which is crucial for understanding its behavior in a biological or chemical system. For instance, MD simulations have been used to investigate the interactions of tert-butyl alcohol with proteins, suggesting that it tends to accumulate near the protein surface. nih.gov

Structure-Reactivity Relationships Derived from Computational Data

Computational data can be invaluable in establishing structure-reactivity relationships (SRRs), which correlate a molecule's structural features with its chemical reactivity or biological activity. For isoxazole derivatives, numerous studies have utilized computational methods to develop SRRs.

For instance, structure-activity relationship studies on trisubstituted isoxazoles have been guided by in silico docking to explore their potential as allosteric ligands. nih.govdundee.ac.uk These studies often involve calculating various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap, dipole moment) and steric parameters, and correlating them with observed activities. researchgate.net The presence of the tert-butyl group in this compound would contribute significantly to its steric profile, while the nitrile group would strongly influence its electronic properties.

Computational studies on isoxazole derivatives have shown that substituents on the isoxazole ring significantly impact their biological activities. mdpi.comnih.gov For example, the introduction of electron-withdrawing groups can enhance certain pharmacological properties. nih.gov By calculating properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbital energies for this compound, one could predict its reactive sites for nucleophilic and electrophilic attack and thus infer its likely chemical behavior and potential biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(Tert-butyl)isoxazole-5-carbonitrile.

The proton NMR spectrum for this compound is expected to be simple and highly informative. It will feature two distinct signals corresponding to the two types of protons in the molecule: those of the tert-butyl group and the lone proton on the isoxazole (B147169) ring.

Tert-butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a sharp singlet. Due to the electronegativity of the isoxazole ring it is attached to, this signal is anticipated to appear in the range of δ 1.3-1.5 ppm. For comparison, the tert-butyl protons in 5-(4-(tert-butyl)phenyl)-3-phenylisoxazole resonate at δ 1.37 ppm. rsc.org

Isoxazole Ring Proton (H-4): The single proton at the C-4 position of the isoxazole ring will also appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is expected to be significantly downfield, likely in the region of δ 6.8-7.2 ppm, due to the deshielding effects of the aromatic heterocyclic ring system. rsc.orgrsc.org In various 3,5-disubstituted isoxazoles, this proton consistently appears as a singlet in a similar chemical shift environment. rsc.orgrsc.orgsciarena.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.4 | Singlet (s) | 9H |

| Isoxazole H-4 | ~7.0 | Singlet (s) | 1H |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Six distinct carbon signals are expected for this compound.

Tert-butyl Carbons: This group will produce two signals: one for the three equivalent methyl carbons (-C H₃) and one for the quaternary carbon (-C (CH₃)₃). The methyl carbons are expected around δ 30-32 ppm, and the quaternary carbon around δ 35 ppm. rsc.org

Isoxazole Ring Carbons: Three signals will correspond to the isoxazole ring carbons (C-3, C-4, and C-5).

C-3: This carbon, bonded to the bulky tert-butyl group, is predicted to resonate at a very downfield position, typically δ > 170 ppm, due to being part of the C=N-O system. rsc.org

C-4: The protonated carbon of the ring is expected to appear around δ 100-105 ppm. researchgate.netresearchgate.net

C-5: This carbon is attached to the electron-withdrawing nitrile group and is anticipated to have a chemical shift in the range of δ 160-165 ppm. researchgate.net

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a distinct region of the spectrum, expected around δ 110-120 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~31 |

| -C(CH₃)₃ | ~35 |

| Isoxazole C-4 | ~103 |

| -C≡N | ~115 |

| Isoxazole C-5 | ~162 |

| Isoxazole C-3 | ~175 |

While specific 2D NMR data for this compound are not available, these techniques would be invaluable for unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show a direct correlation between the isoxazole H-4 proton signal (~δ 7.0 ppm) and the isoxazole C-4 carbon signal (~δ 103 ppm). It would also correlate the tert-butyl proton signal (~δ 1.4 ppm) with its corresponding carbon signal (~δ 31 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for confirming the connectivity of the quaternary carbons and the nitrile group. Key expected correlations would include:

A 3-bond correlation from the tert-butyl protons to the C-3 of the isoxazole ring.

A 2-bond correlation from the H-4 proton to both C-3 and C-5 of the isoxazole ring.

A 3-bond correlation from the H-4 proton to the nitrile carbon (C≡N).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations. A key expected observation would be a correlation between the tert-butyl protons and the isoxazole H-4 proton, confirming their spatial proximity on the five-membered ring.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Isoxazole and Nitrile Groups

The IR spectrum is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Nitrile Group (C≡N): The most prominent and diagnostic peak in the IR spectrum would be the stretching vibration of the nitrile group. This is expected to be a sharp, strong absorption in the range of 2220-2260 cm⁻¹. spectroscopyonline.com For aromatic or conjugated nitriles, this peak often appears at a slightly lower wavenumber (2220-2240 cm⁻¹) due to electronic effects. spectroscopyonline.com

Isoxazole Ring: The isoxazole ring exhibits several characteristic vibrations:

C=N Stretch: Typically observed in the 1600-1615 cm⁻¹ region. researchgate.net

C=C Stretch: Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range. rjpbcs.com

Ring Stretching/Breathing Modes: A series of complex vibrations involving C-C, C-O, and N-O bonds are found between 1350 cm⁻¹ and 1500 cm⁻¹. researchgate.netresearchgate.net

Tert-butyl Group (C-H): C-H stretching vibrations from the methyl groups will be visible in the 2850-3000 cm⁻¹ region. C-H bending vibrations are also expected around 1370 cm⁻¹ and 1460 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (tert-butyl) | 2970 - 2870 | Medium-Strong |

| C≡N Stretch (nitrile) | 2240 - 2220 | Strong, Sharp |

| C=N Stretch (isoxazole) | 1615 - 1600 | Medium |

| C=C Stretch (isoxazole) | 1590 - 1570 | Medium |

| Ring Vibrations | 1500 - 1350 | Medium-Strong |

Mass Spectrometry (MS): Fragmentation Patterns and High-Resolution Mass Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Molecular Ion (M⁺•): The molecular ion peak would confirm the molecular weight of the compound (C₈H₁₀N₂O), which is 150.15 g/mol .

Fragmentation Patterns: The fragmentation of this compound is expected to be dominated by the cleavage of the bulky and stable tert-butyl group.

Loss of a Methyl Radical ([M-15]⁺): The most common initial fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. This would result in a prominent peak at m/z 135. researchgate.netdoaj.org This is often the base peak in the spectrum.

Formation of Tert-butyl Cation ([M-93]⁺): Cleavage of the bond between the tert-butyl group and the isoxazole ring would generate the very stable tert-butyl cation at m/z 57. doaj.orgpearson.com

Ring Fragmentation: Further fragmentation of the isoxazole ring itself can occur, though these pathways are more complex. This could involve the loss of CO, HCN, or other small neutral molecules from the [M-15]⁺ fragment.

High-Resolution Mass Analysis (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula. The calculated exact mass for C₈H₁₀N₂O ([M+H]⁺) is 151.0866, which could be precisely verified by an HRMS experiment. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of the molecule, particularly the conjugated π-system. The isoxazole ring, being an aromatic heterocycle, and the conjugated nitrile group will give rise to characteristic absorptions in the UV region.

Electronic Transitions: The primary absorption is expected to be due to a π → π* transition within the conjugated system of the isoxazole ring and the attached nitrile group.

λₘₐₓ (Wavelength of Maximum Absorbance): For simple isoxazole systems, the λₘₐₓ is typically observed in the range of 210-240 nm. The presence of the tert-butyl group (an auxochrome) and the nitrile group (extending conjugation) would likely result in a λₘₐₓ towards the upper end of this range or slightly higher, potentially around 230-250 nm. The exact position and intensity (molar absorptivity, ε) would need to be determined experimentally.

X-ray Crystallography: Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction experiment would be required. The resulting data would allow for the determination of the crystal system, space group, and unit cell dimensions. A detailed analysis would reveal the planarity of the isoxazole ring and the orientation of the tert-butyl and carbonitrile substituents relative to the ring. Key structural parameters, such as the bond lengths of the C-O, N-O, C=N, and C≡N bonds, and the bond angles within the isoxazole ring and involving the substituents, would be tabulated.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂O |

| Formula Weight | 150.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Comparison of Experimental and Theoretically Computed Spectroscopic Parameters

To gain deeper insight into the electronic structure and vibrational modes of this compound, experimental spectroscopic data are often compared with parameters obtained from theoretical calculations, typically using density functional theory (DFT). This comparative analysis aids in the assignment of spectroscopic signals and validates the computational models used.

The experimental data would be acquired using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Theoretical calculations would be performed to predict the NMR chemical shifts, vibrational frequencies, and electronic transition energies.

A comparison would highlight the level of agreement between the experimental and computed values, providing confidence in the structural and electronic description of the molecule. Discrepancies can often be explained by solvent effects or the limitations of the theoretical model in capturing the solid-state environment.

Table 2: Hypothetical Comparison of Experimental and Theoretical Spectroscopic Data for this compound

| Parameter | Experimental Value | Theoretical Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| C(CH₃)₃ | Data not available | Data not available |

| Isoxazole-H4 | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | ||

| C(CH₃)₃ | Data not available | Data not available |

| C(CH₃)₃ | Data not available | Data not available |

| Isoxazole-C3 | Data not available | Data not available |

| Isoxazole-C4 | Data not available | Data not available |

| Isoxazole-C5 | Data not available | Data not available |

| CN | Data not available | Data not available |

| FTIR (ν, cm⁻¹) | ||

| C≡N stretch | Data not available | Data not available |

| C=N stretch | Data not available | Data not available |

| N-O stretch | Data not available | Data not available |

| UV-Vis (λmax, nm) | Data not available | Data not available |

As the specific experimental data for this compound is not available in the searched literature, the tables above are presented as a template for how such data would be structured.

Applications in Advanced Organic Synthesis and Material Science

3-(Tert-butyl)isoxazole-5-carbonitrile as a Synthetic Precursor

The strategic placement of the tert-butyl group at the 3-position and the carbonitrile at the 5-position makes this compound a versatile starting material for constructing more elaborate molecular architectures. The nitrile group, in particular, serves as a key functional handle that can undergo a variety of chemical transformations.

The isoxazole (B147169) scaffold is a cornerstone for the synthesis of diverse heterocyclic systems. This is largely due to the reactivity of the N-O bond within the ring, which can be cleaved under reductive conditions to unmask a 1,3-dicarbonyl equivalent. This strategy allows for the transformation of the isoxazole into other heterocyclic structures.

One significant application is the synthesis of substituted pyrazoles. Through reductive ring-opening, often using catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) or Raney Nickel, the isoxazole ring is cleaved to form a β-enaminone intermediate. researchgate.net This versatile intermediate can then be cyclized with hydrazine (B178648) derivatives to yield highly substituted pyrazoles, a scaffold frequently found in anti-inflammatory drugs. researchgate.net

Furthermore, the isoxazole moiety can be a component in more complex fused-ring systems. Methodologies like the intramolecular nitrile oxide cycloaddition (INOC) are used to construct polycyclic heterocyclic frameworks efficiently. mdpi.com While this method typically involves generating a nitrile oxide from an aldoxime, the 5-carbonitrile of this compound could be envisioned as a synthetic handle. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by reduction to an aldehyde and conversion to an aldoxime, would prepare the substrate for participation in such powerful ring-forming reactions, leading to novel fused systems. mdpi.com

Table 1: Heterocyclic Scaffolds Derived from Isoxazole Precursors

| Starting Scaffold | Key Transformation | Resulting Heterocycle | Reference |

|---|---|---|---|

| Substituted Isoxazole | Reductive Ring-Opening & Cyclization | Pyrazole | researchgate.net |

| Aldoxime-alkyne Isoxazole | Intramolecular Cycloaddition | Fused Polycyclic Isoxazole | mdpi.com |

| Isoxazole | Photochemical Rearrangement | Oxazole (B20620) | wikipedia.org |

The isoxazole ring serves as a masked functional group, which upon cleavage, yields valuable acyclic molecules with diverse functionalities.

β-Hydroxy Ketones : The reductive cleavage of the isoxazole N-O bond is a classic method for synthesizing β-hydroxy carbonyl compounds. This transformation effectively reverses the common synthesis of isoxazoles from 1,3-dicarbonyls and hydroxylamine (B1172632). wikipedia.org The process unmasks the underlying 1,3-dicarbonyl relationship, which can manifest as a β-hydroxy ketone after selective reduction.

γ-Amino Alcohols : This class of compounds is a primary product of isoxazole ring reduction. Catalytic hydrogenation readily cleaves the weak N-O bond, generating an enaminone intermediate which is subsequently reduced to the corresponding γ-amino alcohol. nih.govrsc.org This transformation is highly valuable as γ-amino alcohols are important structural motifs in natural products and pharmaceuticals. nih.govorganic-chemistry.orgunimi.it

β-Amino Acids : While not a direct product of isoxazole cleavage, β-amino acids can be synthesized from the resulting γ-amino alcohols. organic-chemistry.org The γ-amino alcohol can undergo oxidation to produce the corresponding β-amino acid, making the isoxazole an indirect but useful precursor for these non-proteinogenic amino acids that are important in peptidomimetics. nih.govorganic-chemistry.org

Azirine Derivatives : Photochemical stimulation provides an alternative reaction pathway for the isoxazole ring. Under UV irradiation, the weak N-O bond can cleave, leading to a ring contraction and rearrangement through a highly strained 2H-azirine intermediate. wikipedia.org This photochemical transformation offers a direct route to functionalized azirines, which are themselves useful synthetic intermediates.

Chemical Transformations for Generating Novel Scaffolds

The isoxazole core of this compound is not merely a static component but a reactive entity that can be strategically manipulated to generate entirely new molecular frameworks. The two principal transformations that enable this are reductive ring-opening and photochemical rearrangement.

Reductive Ring-Opening: This is arguably the most powerful transformation of the isoxazole ring, providing access to linear systems with valuable functional group arrangements. The process typically involves catalytic hydrogenation over metals such as Raney Nickel or palladium. The reaction proceeds via the cleavage of the labile N-O bond to generate a β-enaminone. This intermediate is a versatile scaffold in its own right, containing nucleophilic nitrogen and electrophilic carbonyl carbons, making it an ideal precursor for a host of other molecules. For example, condensation of the β-enaminone with hydrazines yields pyrazoles, while reaction with other bifunctional reagents can lead to pyrimidines or other heterocyclic systems. researchgate.net

Photochemical Rearrangement: The isoxazole ring is susceptible to rearrangement when exposed to UV light. The photochemical cleavage of the N-O bond leads to the formation of a vinyl nitrene, which can cyclize to form a 2H-azirine intermediate. This highly strained three-membered ring can then undergo ring expansion to form a more stable oxazole. wikipedia.org This isomerization pathway provides a clean, atom-economical method for converting an isoxazole scaffold into an oxazole scaffold, another heterocycle with significant applications in medicinal chemistry.

Integration into Advanced Functional Materials

The unique electronic and physical properties of the isoxazole ring make it an attractive component for the design of advanced functional materials. mdpi.com Research has shown that isoxazole derivatives are promising candidates for applications in polymers, liquid crystals, and organic semiconductors. researchgate.netrsc.org

Liquid Crystals : Certain 3,5-diarylisoxazoles have been shown to exhibit thermotropic liquid crystalline properties. researchgate.net The planar, π-conjugated structure of the isoxazole ring contributes to the molecular anisotropy required for the formation of mesophases.

Supramolecular Polymers : The isoxazole ring possesses a notable dipole moment. This intrinsic property can be harnessed to direct the self-assembly of monomers into ordered polymeric structures. oup.com Through carefully designed head-to-tail dipole-dipole interactions, isoxazole-containing monomers can undergo isodesmic supramolecular polymerization to form helical assemblies. These dynamic materials can have their assembly and disassembly controlled by external stimuli like temperature or solvent polarity. oup.com

Organic Electronics : Isoxazole derivatives are being explored for their potential in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The electron-rich nature of the isoxazole ring and its ability to be incorporated into extended π-conjugated systems are key features for developing new organic semiconductors. The this compound molecule could serve as a foundational unit for such materials, where the nitrile group is chemically modified into a linking group for polymerization or attachment to other chromophores.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for isoxazole (B147169) derivatives often rely on conditions that are harsh, time-consuming, and environmentally taxing. mdpi.com The future of chemical synthesis for compounds like 3-(Tert-butyl)isoxazole-5-carbonitrile lies in the adoption of green and sustainable practices that enhance efficiency while minimizing environmental impact.

Key areas for future development include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions. mdpi.comnih.gov Research into ultrasound-assisted, one-pot, multi-component reactions could provide a rapid and efficient pathway to this compound and its derivatives, potentially using water as a green solvent. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is another green technique known for accelerating reaction rates and improving yields. nveo.orgorganic-chemistry.orgresearchgate.net Developing microwave-assisted protocols, such as the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkynes, could offer a more efficient and environmentally benign route to this isoxazole. organic-chemistry.orgnih.gov

Mechanochemistry (Ball-Milling): Solvent-free synthesis under ball-milling conditions represents a highly sustainable approach. nih.gov Exploring the mechanochemical 1,3-dipolar cycloaddition between an appropriate alkyne and a nitrile oxide precursor could lead to a scalable and eco-friendly production method for this compound. nih.gov

Catalyst-Free and Green Solvent Systems: The development of synthetic routes that eliminate the need for toxic catalysts and organic solvents is a primary goal of green chemistry. Future work could focus on catalyst-free cycloadditions in aqueous media, which would simplify work-up procedures and reduce hazardous waste. mdpi.com

| Method | Key Advantages | Potential Application for this compound |

|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, milder conditions, use of green solvents. mdpi.comnih.gov | One-pot, multi-component synthesis from simple precursors. |

| Microwave-Assisted Synthesis | Rapid heating, enhanced reaction rates, improved yields, cleaner reactions. nveo.orgorganic-chemistry.orgzenodo.org | Efficient 1,3-dipolar cycloaddition reactions. |

| Mechanochemistry (Ball-Milling) | Solvent-free, scalable, high efficiency. nih.gov | Environmentally friendly synthesis from terminal alkynes and hydroxyimidoyl chlorides. |

| Aqueous Media Synthesis | Environmentally benign, inexpensive, reduced hazardous waste. mdpi.com | Catalyst-free cycloaddition reactions. |

Exploration of Undiscovered Reactivity Pathways

The isoxazole ring and the nitrile group are both versatile functional handles that can participate in a wide array of chemical transformations. A deeper exploration of the reactivity of this compound could unlock novel synthetic intermediates and complex molecules.

Future research could investigate:

Ring-Opening Reactions: The isoxazole ring can undergo cleavage under various conditions to yield valuable acyclic intermediates. mdpi.com For instance, electrophilic ring-opening fluorination can produce α-fluorocyanoketones, which are versatile building blocks for fluorine-containing compounds. organic-chemistry.orgresearchgate.netnih.gov Reductive ring-opening is another pathway that can lead to β-enaminones or γ-amino alcohols, providing access to different classes of molecules. mdpi.comresearchgate.net

Cycloaddition Reactions: While the isoxazole ring is often formed via cycloaddition, it can also participate in further cycloaddition reactions, acting as a diene or dienophile, to construct more complex polycyclic systems. nih.govacs.org

Transformations of the Nitrile Group: The nitrile group is a gateway to numerous other functionalities. numberanalytics.com Future studies could explore its hydrolysis to carboxylic acids, reduction to primary amines, or its participation in [3+2] cycloadditions to form heterocyclic systems like tetrazoles. numberanalytics.com These transformations would significantly expand the chemical space accessible from this compound. numberanalytics.comnumberanalytics.com

Ring Transformation Reactions: It has been shown that isoxazoles can be transformed into other heterocyclic systems, such as furans and pyrans, through a sequence of ring-opening and recyclization steps. rsc.org Investigating these pathways for this compound could yield novel heterocyclic structures with unique properties.

Advanced Computational Studies for Predictive Synthesis and Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand and predict chemical reactivity. irjweb.comresearchgate.net Applying these in silico tools to this compound can guide experimental work, saving time and resources.

Prospective computational studies include:

Mechanism Elucidation: DFT calculations can be employed to model the reaction mechanisms of various synthetic routes to this compound. researchgate.net This can help in optimizing reaction conditions and understanding the origins of regioselectivity in cycloaddition reactions.

Reactivity Prediction: Computational models can predict the most likely sites of electrophilic or nucleophilic attack on the molecule, guiding the exploration of its reactivity. irjweb.com Frontier Molecular Orbital (HOMO-LUMO) analysis can reveal its potential role in cycloaddition reactions and other transformations. irjweb.comasianpubs.org

Property Prediction: The electronic and structural properties of novel derivatives synthesized from this compound can be predicted computationally. This is particularly valuable in the context of drug design, where properties like binding affinity to a biological target can be estimated before synthesis. researchgate.net

Rational Design of Synthetic Pathways: By simulating reaction energies and transition states, computational studies can help in the rational design of new, more efficient synthetic strategies that are not yet established experimentally.

| Computational Method | Application | Potential Benefit for this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating molecular geometries, and determining electronic properties. irjweb.comresearchgate.net | Optimization of synthetic routes and prediction of reactivity. |

| Time-Dependent DFT (TD-DFT) | Predicting UV/Visible spectra and other spectroscopic properties. researchgate.net | Aid in the characterization of new derivatives. |

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a biological target. asianpubs.org | Screening for potential biological activities and guiding the design of new therapeutic agents. |

Strategic Integration of this compound into Complex Molecular Architectures for Research

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.govresearchgate.net this compound is a promising building block for the synthesis of novel, complex molecules with potential therapeutic applications.

Strategic avenues for integration include:

As a Scaffold in Drug Discovery: The tert-butyl group can provide steric bulk and increase lipophilicity, which can be advantageous for binding to certain biological targets. The nitrile group is a versatile pharmacophoric element; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, or be transformed into other key functional groups. nih.govnih.govresearchgate.net This combination makes the molecule an attractive starting point for developing inhibitors of enzymes or receptor antagonists.

Synthesis of Fused Heterocyclic Systems: The functional groups on this compound can be used as handles to build fused ring systems. mdpi.com Such molecules often exhibit unique biological activities and are of great interest in pharmaceutical research.

Development of Bioactive Hybrids: A common strategy in drug design is to link two or more pharmacophores to create a hybrid molecule with enhanced or dual activity. This compound could be coupled with other bioactive moieties (e.g., quinolines, indoles, or triazoles) to generate novel hybrid compounds for screening against various diseases like cancer, inflammation, or microbial infections. rsc.org

The unique combination of the stable isoxazole ring, a bulky tert-butyl group, and a versatile nitrile handle makes this compound a molecule of significant interest for future chemical and medicinal research. The exploration of sustainable synthesis, novel reactivity, computational design, and strategic integration into complex structures will undoubtedly unlock its full potential.

Q & A

Q. What are the standard synthetic routes for 3-(tert-butyl)isoxazole-5-carbonitrile, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of isoxazole derivatives typically involves cyclocondensation of nitrile oxides with alkynes or ketones. For tert-butyl-substituted isoxazoles, tert-butoxycarbonyl (Boc) protecting groups are often employed. Key steps include:

- Use of hydrogenation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Optimization of solvent systems (e.g., dichloromethane or tetrahydrofuran) and coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide bond formation .

- Reaction temperature control (e.g., 0–25°C) to minimize side reactions.

Critical Conditions :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 0–25°C | |

| Solvent | DCM, THF, or EtOAc | |

| Coupling Reagent | HATU or CDI (Carbonyldiimidazole) |

Q. How is this compound characterized using spectroscopic techniques, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for tert-butyl singlet at δ 1.3–1.5 ppm and isoxazole proton signals at δ 6.5–8.0 ppm. Substituents on the isoxazole ring (e.g., cyano groups) deshield adjacent protons, shifting signals upfield .

- 13C NMR : The cyano carbon appears at δ 115–120 ppm, while the isoxazole carbons resonate at δ 95–110 ppm. Tert-butyl carbons are visible at δ 25–35 ppm .

- Mass Spectrometry (MS) : Prioritize molecular ion peaks ([M+H]+) and fragmentation patterns (e.g., loss of tert-butyl group: [M - C4H9]+) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, protocols for structurally similar isoxazoles (e.g., ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate) include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT and IRI be applied to study the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO). This predicts electrophilic/nucleophilic sites (e.g., cyano group as an electron-withdrawing moiety) .

- Infrared (IR) and Raman Spectroscopy : Compare computed vibrational frequencies (e.g., C≡N stretch at ~2200 cm⁻¹) with experimental data to validate structural models .

- Interactive Reactivity Index (IRI) : Map electrostatic potential surfaces to identify regions prone to nucleophilic/electrophilic attacks .

Q. What strategies are recommended for resolving contradictions in reaction data when scaling up synthesis of this compound?

- Methodological Answer :

- Kinetic Analysis : Use in-situ monitoring (e.g., FTIR or HPLC) to detect intermediates and adjust reaction rates .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility during scale-up .

- Purification Challenges : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for higher yields .

Q. How can researchers design pharmacological assays to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based methods (e.g., Amplex Red) to measure inhibition of target enzymes like autotaxin .

- Solubility Testing : Conduct HT-Solubility assays in phosphate-buffered saline (pH 7.4) to prioritize derivatives with >50 µM solubility .

- Metabolic Stability : Perform glutathione adduct screening to assess susceptibility to metabolic degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data for this compound derivatives?

- Methodological Answer :

- Solvent Effects : Verify solvent choice (e.g., CDCl3 vs. DMSO-d6) as proton shifts vary significantly .

- Dynamic Effects : Check for restricted rotation in tert-butyl groups, which may split singlets into multiplets .

- Impurity Identification : Use 2D NMR (e.g., HSQC, HMBC) to distinguish target compound signals from byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。